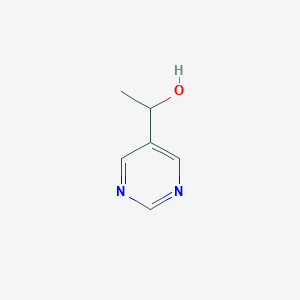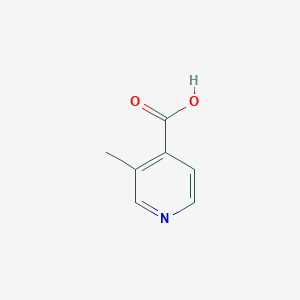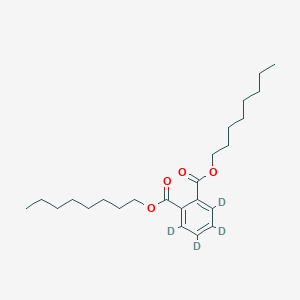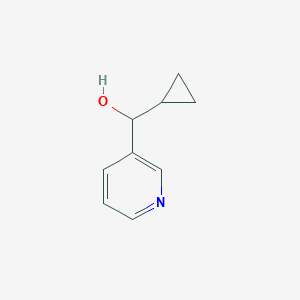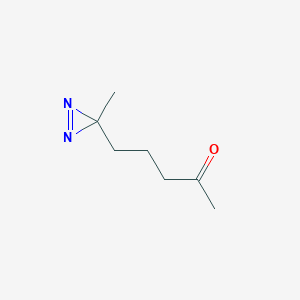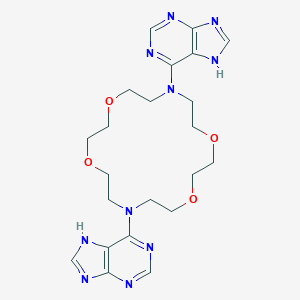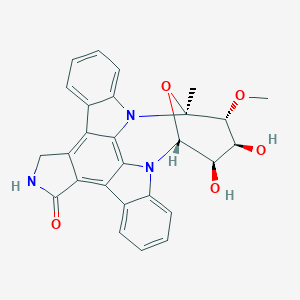
4'-Demethylamino-4',5'-dihydroxystaurosporine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Demethylamino-4',5'-dihydroxystaurosporine, also known as Gö6976, is a synthetic compound that belongs to the staurosporine family of alkaloids. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in cancer research. In
Mécanisme D'action
The mechanism of action of 4'-Demethylamino-4',5'-dihydroxystaurosporine involves the inhibition of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. Gö6976 binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways. This inhibition of PKC activity has been shown to induce apoptosis in cancer cells and to have other physiological effects.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer properties, 4'-Demethylamino-4',5'-dihydroxystaurosporine has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to have anti-inflammatory properties. It has also been shown to inhibit the expression of endothelial adhesion molecules, which play a key role in the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4'-Demethylamino-4',5'-dihydroxystaurosporine in lab experiments is its potency and selectivity for PKC. It has been shown to be a more potent inhibitor of PKC than other staurosporine analogs. However, one of the limitations of using Gö6976 is its potential for off-target effects. It has been shown to inhibit other kinases besides PKC, which could lead to unintended effects.
Orientations Futures
There are several future directions for the study of 4'-Demethylamino-4',5'-dihydroxystaurosporine. One area of research is the development of new staurosporine analogs with improved selectivity and potency for PKC. Another area of research is the identification of new downstream targets of PKC that could be exploited for therapeutic purposes. Finally, the potential applications of Gö6976 in other areas, such as cardiovascular disease and neurodegenerative diseases, warrant further investigation.
Conclusion:
In conclusion, 4'-Demethylamino-4',5'-dihydroxystaurosporine is a potent inhibitor of protein kinase C that has been extensively studied for its potential applications in cancer research. Its mechanism of action involves the inhibition of PKC, leading to the induction of apoptosis in cancer cells and other physiological effects. While there are advantages and limitations to its use in lab experiments, the potential applications of Gö6976 in other areas warrant further investigation.
Méthodes De Synthèse
The synthesis of 4'-Demethylamino-4',5'-dihydroxystaurosporine involves several steps, including the protection of the hydroxyl groups, the formation of the lactam ring, and the deprotection of the hydroxyl groups. The most commonly used method for the synthesis of Gö6976 is the one-pot synthesis developed by Kiyota et al. (1993). This method involves the reaction of staurosporine with N-methylmorpholine-N-oxide (NMO) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol.
Applications De Recherche Scientifique
4'-Demethylamino-4',5'-dihydroxystaurosporine has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition to its anti-cancer properties, Gö6976 has been studied for its potential applications in other areas, such as cardiovascular disease, diabetes, and neurodegenerative diseases.
Propriétés
Numéro CAS |
155416-34-5 |
|---|---|
Nom du produit |
4'-Demethylamino-4',5'-dihydroxystaurosporine |
Formule moléculaire |
C27H23N3O5 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C27H23N3O5/c1-27-24(34-2)22(31)23(32)26(35-27)29-15-9-5-3-7-12(15)18-19-14(11-28-25(19)33)17-13-8-4-6-10-16(13)30(27)21(17)20(18)29/h3-10,22-24,26,31-32H,11H2,1-2H3,(H,28,33)/t22-,23+,24+,26+,27-/m0/s1 |
Clé InChI |
CCOPBVQTBWBCIK-DYEJEPNJSA-N |
SMILES isomérique |
C[C@@]12[C@@H]([C@H]([C@H]([C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
SMILES |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
SMILES canonique |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
Synonymes |
4'-demethylamino-4',5'-dihydroxy-staurosporine 4'-demethylamino-4',5'-dihydroxystaurosporine MLR 52 MLR-52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



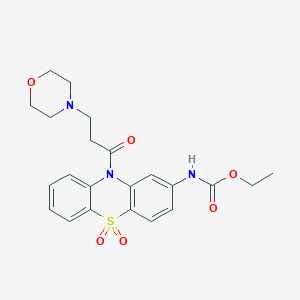
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
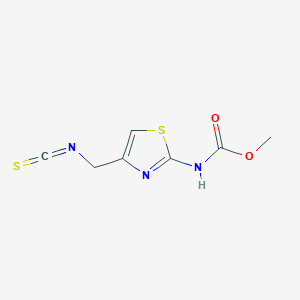
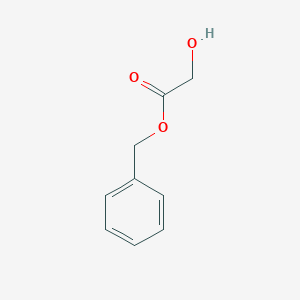
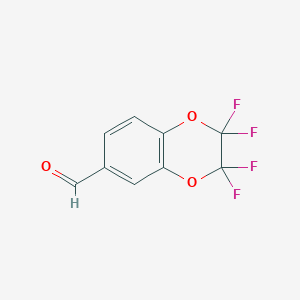

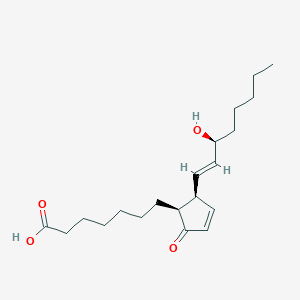
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
